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Abstract
2-Fluoropyridine has emerged as a highly valuable and versatile building block in organic

synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique

electronic properties, stemming from the presence of a fluorine atom at the 2-position of the

pyridine ring, render it an excellent substrate for a variety of chemical transformations. This

technical guide provides a comprehensive overview of the core principles and practical

applications of 2-fluoropyridine in organic synthesis. It covers its physical and chemical

properties, detailed experimental protocols for key reactions including Nucleophilic Aromatic

Substitution (SNAr), Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and directed

ortho-lithiation/borylation. Furthermore, this guide highlights the significance of 2-
fluoropyridine in the synthesis of complex molecules, including active pharmaceutical

ingredients (APIs), with a focus on the drugs Tipiracil and Enasidenib. All quantitative data is

summarized in structured tables, and key reaction pathways and experimental workflows are

visualized using Graphviz diagrams to facilitate understanding and application in a research

and development setting.

Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and

functional materials.[1] The introduction of a fluorine atom onto the pyridine ring can profoundly

influence its physicochemical properties, such as pKa, metabolic stability, and binding affinity to
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biological targets. 2-Fluoropyridine, in particular, stands out due to the strong electron-

withdrawing effect of the fluorine atom, which activates the pyridine ring for various chemical

modifications.[2][3] This activation, coupled with the unique properties of the carbon-fluorine

bond, makes 2-fluoropyridine a sought-after intermediate for the synthesis of complex

substituted pyridines.[2]

This guide aims to provide a detailed technical resource for chemists and researchers, offering

both a theoretical understanding and practical guidance on the use of 2-fluoropyridine as a

synthetic building block.

Physicochemical Properties of 2-Fluoropyridine
2-Fluoropyridine is a colorless liquid with a molecular formula of C5H4FN and a molecular

weight of 97.09 g/mol .[2][4] Its key physical and chemical properties are summarized in the

table below.

Property Value Reference(s)

CAS Number 372-48-5 [2][4]

Molecular Formula C5H4FN [2][4]

Molecular Weight 97.09 g/mol [2][4]

Appearance Colorless liquid [5]

Boiling Point 125.9 ± 13.0 °C at 760 mmHg [2]

Density 1.1 ± 0.1 g/cm³ [2]

Flash Point 28.3 ± 0.0 °C [2]

Basicity Weaker than pyridine [5]

The presence of the highly electronegative fluorine atom at the 2-position significantly

influences the electronic distribution within the pyridine ring, making the C2 position highly

susceptible to nucleophilic attack.[2][6] This enhanced electrophilicity is the cornerstone of 2-
fluoropyridine's utility in organic synthesis.
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Key Reactions of 2-Fluoropyridine
2-Fluoropyridine serves as a versatile precursor for the synthesis of a wide range of 2-

substituted and 2,3-disubstituted pyridines through several key reactions.

Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is one of the most powerful methods for the functionalization of 2-
fluoropyridine. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen

activates the C2 position for attack by a diverse array of nucleophiles.[6] The reaction of 2-
fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of

2-chloropyridine, highlighting the enhanced reactivity imparted by the fluorine substituent.[6][7]

A general mechanism for the SNAr reaction of 2-fluoropyridine is depicted below. The

reaction proceeds through a two-step addition-elimination mechanism involving a resonance-

stabilized anionic intermediate known as a Meisenheimer complex.[6]

Caption: General mechanism of SNAr on 2-fluoropyridine.

The following table summarizes typical reaction conditions and yields for the SNAr of 2-
fluoropyridines with various nucleophiles.
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Nucleoph
ile

Base Solvent
Temperat
ure (°C)

Time (h)
Conversi
on/Yield
(%)

Referenc
e(s)

Alcohols

(1°, 2°, or

3°)

KOtBu THF 50 3

>95

(conversio

n)

[8]

Phenols K2CO3 DMF 100 12

>95

(conversio

n)

[8]

Amines (1°

or 2°)
K2CO3 DMF 100 12

>95

(conversio

n)

[8]

Amides NaH THF 50 3

>95

(conversio

n)

[8]

Thiols K2CO3 DMF 25 0.5

>95

(conversio

n)

[8]

N-

Heterocycl

es

K2CO3 DMF 100 12

>95

(conversio

n)

[8]

KCN - DMSO 100 12 ~80 (yield) [8]

Morpholine K3PO4
tert-Amyl

alcohol
110 - - [6]

Acetamidin

e HCl
K2CO3 DMF 120 - High

This protocol describes the synthesis of a 2-alkoxypyridine from 2-fluoropyridine and an

alcohol.

Materials:
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2-Fluoropyridine

Alcohol (e.g., tert-butanol)

Potassium tert-butoxide (KOtBu)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4Cl) solution

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na2SO4)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

the alcohol (1.2 equivalents) and anhydrous THF.

Cool the solution to 0 °C and add potassium tert-butoxide (1.1 equivalents) portion-wise.

Stir the mixture at 0 °C for 15-20 minutes to ensure the formation of the alkoxide.

Add 2-fluoropyridine (1.0 equivalent) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and then heat to 50 °C.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Upon completion, cool the reaction to room temperature and quench by the slow addition of

saturated aqueous NH4Cl solution.

Extract the aqueous layer with ethyl acetate (3 x volume).

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-

alkoxypyridine.[8]
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Start

Reaction Setup:
- Flame-dried flask under N₂

- Add alcohol and THF

Alkoxide Formation:
- Cool to 0 °C
- Add KOtBu

- Stir for 15-20 min

Addition of 2-Fluoropyridine:
- Add 2-fluoropyridine dropwise

Reaction:
- Warm to RT, then heat to 50 °C

- Monitor by TLC/GC-MS

Work-up:
- Cool to RT

- Quench with aq. NH₄Cl
- Extract with Ethyl Acetate

Purification:
- Wash with brine, dry over Na₂SO₄

- Concentrate
- Flash column chromatography

Pure 2-Alkoxypyridine

End

Click to download full resolution via product page

Caption: Experimental workflow for SNAr of 2-fluoropyridine with an alcohol.
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Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-

carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures. While the C-F

bond in 2-fluoropyridine is generally less reactive in palladium-catalyzed cross-coupling

reactions compared to other halogens (reactivity trend: I > Br > Cl >> F), the use of highly

active catalyst systems allows for its successful coupling with boronic acids or esters.

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation,

and reductive elimination steps.
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Pd(0)L₂

Oxidative Addition

Ar-Pd(II)(F)L₂

 + Ar-F

Transmetalation

Ar-Pd(II)(Ar')L₂

 + Ar'B(OR)₂
- B(OR)₂(F)

Reductive Elimination

 

Ar-Ar'

2-Fluoropyridine (Ar-F)

Ar'B(OR)₂ Base

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following table provides representative conditions for the Suzuki-Miyaura coupling of 2-

halopyridines, which can be adapted for 2-fluoropyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 20 Tech Support

https://www.benchchem.com/product/b1216828?utm_src=pdf-body-img
https://www.benchchem.com/product/b1216828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-
Halopyri
dine
Substra
te

Palladiu
m
Catalyst

Ligand Base Solvent
Temper
ature
(°C)

Yield
(%)

Referen
ce(s)

2-

Chloropy

ridine

Pd₂(dba)

₃
SPhos K₃PO₄

1,4-

Dioxane/

H₂O

110 ~70-80

Pyridine-

2-sulfonyl

fluoride

Pd(dppf)

Cl₂
dppf Na₃PO₄

Dioxane/

H₂O
65-100 5-89

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a 2-halopyridine

with an arylboronic acid and can be adapted for 2-fluoropyridine.

Materials:

2-Fluoropyridine

Arylboronic acid

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

Potassium phosphate (K₃PO₄)

Anhydrous 1,4-Dioxane

Degassed water

Ethyl acetate

Silica gel

Procedure:
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To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-fluoropyridine (1.0

mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv),

Pd₂(dba)₃ (0.01 mmol, 1 mol%), and SPhos (0.022 mmol, 2.2 mol%).

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three

times.

Add anhydrous 1,4-dioxane (3 mL) and degassed water (0.5 mL) via syringe.

Place the reaction vessel in a preheated heating block at 110 °C and stir vigorously for 12-24

hours.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute with ethyl acetate (20 mL) and water (20 mL).

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous

layer with ethyl acetate (2 x 15 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-

arylpyridine.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of aryl

and heteroaryl amines from aryl/heteroaryl halides and amines. For 2-fluoropyridine, this

reaction provides a direct route to 2-aminopyridine derivatives, which are important

intermediates in pharmaceuticals and agrochemicals.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.
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Pd(0)L₂

Oxidative Addition

Ar-Pd(II)(F)L₂

 + Ar-F

Amine Coordination

[Ar-Pd(II)(L)(HNR'R'')]⁺F⁻

 + HNR'R''

Deprotonation

Ar-Pd(II)(L)(NR'R'')

 + Base
- [Base-H]⁺F⁻

Reductive Elimination

 

Ar-NR'R''

2-Fluoropyridine (Ar-F)

HNR'R''

Base
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.
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The following table summarizes representative conditions for the Buchwald-Hartwig amination

of 2-halopyridines.

2-
Halopy
ridine
Substr
ate

Amine

Palladi
um
Precat
alyst

Ligand Base
Solven
t

Tempe
rature
(°C)

Yield
(%)

Refere
nce(s)

2-

Bromop

yridine

Morphol

ine

Pd(OAc

)₂
RuPhos NaOtBu Toluene 80 83

2-

Bromop

yridine

Volatile

amines
- dppp - - -

Near-

quantita

tive

2-

Fluoro-

4-

iodopyri

dine

Aromati

c

amines

Pd(OAc

)₂
BINAP K₂CO₃ -

MW (30

min)
Good

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl

halide with an amine, which can be adapted for 2-fluoropyridine.

Materials:

2-Fluoropyridine

Amine (e.g., 4-Fluoro-2-methoxy-N-methylaniline)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Sodium tert-butoxide (NaOtBu)

Anhydrous toluene
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Procedure:

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04

mmol), NaOtBu (1.4 mmol), and the 2-fluoropyridine (1.0 mmol) to a dry Schlenk flask

equipped with a magnetic stir bar.

Seal the flask, and evacuate and backfill with inert gas three times.

Through a septum, add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with an appropriate

organic solvent (e.g., ethyl acetate).

Filter the mixture through a pad of celite and wash the pad with the same solvent.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

N-aryl-2-aminopyridine.

Directed ortho-Lithiation and Borylation
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization

of aromatic and heteroaromatic compounds.[2] In the case of 2-fluoropyridine, the nitrogen

atom can act as a directing group, facilitating the deprotonation at the C3 position by a strong

base like lithium diisopropylamide (LDA) or an alkyllithium. The resulting lithiated intermediate

can be quenched with various electrophiles, including boronic esters, to introduce a boronate

group at the 3-position. This sets the stage for further functionalization, such as subsequent

Suzuki-Miyaura coupling reactions.

2-Fluoropyridine 3-Lithio-2-fluoropyridine

 1. Strong Base (e.g., LDA)
 2. -78 °C 2-Fluoro-3-pyridylboronic ester + B(OR)₃
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Caption: General scheme for the ortho-lithiation and borylation of 2-fluoropyridine.

The following is a general protocol for the directed ortho-lithiation of a pyridine derivative

followed by borylation. Specific conditions for 2-fluoropyridine may require optimization.

Materials:

2-Fluoropyridine

Anhydrous tetrahydrofuran (THF)

Diisopropylamine

n-Butyllithium (n-BuLi)

Triisopropyl borate (B(O-i-Pr)₃)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Preparation of LDA solution (in situ): To an oven-dried round-bottom flask under an inert

atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents)

followed by the slow, dropwise addition of n-BuLi (1.05 equivalents). Stir the resulting

solution at -78 °C for 30 minutes.

Lithiation: In a separate flame-dried flask under an inert atmosphere, dissolve 2-
fluoropyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly add the freshly

prepared LDA solution to the 2-fluoropyridine solution via cannula. Stir the reaction mixture

at -78 °C for 1-2 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 20 Tech Support

https://www.benchchem.com/product/b1216828?utm_src=pdf-body-img
https://www.benchchem.com/product/b1216828?utm_src=pdf-body
https://www.benchchem.com/product/b1216828?utm_src=pdf-body
https://www.benchchem.com/product/b1216828?utm_src=pdf-body
https://www.benchchem.com/product/b1216828?utm_src=pdf-body
https://www.benchchem.com/product/b1216828?utm_src=pdf-body
https://www.benchchem.com/product/b1216828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Borylation: To the lithiated 2-fluoropyridine solution at -78 °C, add triisopropyl borate (1.2

equivalents) dropwise.

Stir the reaction mixture at -78 °C for an additional 1-3 hours, then allow it to warm to room

temperature and stir overnight.

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3 x volume).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

The crude boronic ester can be used in subsequent reactions or purified by chromatography.

Applications in Drug Development: Case Studies
The versatility of 2-fluoropyridine as a building block is exemplified by its use in the synthesis

of several important pharmaceutical agents.

Tipiracil
Tipiracil is a component of the oral anticancer drug Lonsurf®, where it is co-formulated with

trifluridine.[2][5] Tipiracil is a potent inhibitor of thymidine phosphorylase, an enzyme that

metabolizes trifluridine.[5] By inhibiting this enzyme, tipiracil increases the bioavailability of

trifluridine, enhancing its anticancer activity.[2] The synthesis of Tipiracil involves the use of a 2-

chloropyridine derivative, which can be conceptually derived from 2-fluoropyridine via SNAr.

The following diagram illustrates the mechanism of action of the trifluridine/tipiracil combination.
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Caption: Mechanism of action of the trifluridine/tipiracil combination.

Enasidenib
Enasidenib (Idhifa®) is a medication used for the treatment of relapsed or refractory acute

myeloid leukemia (AML) with a specific mutation in the isocitrate dehydrogenase 2 (IDH2)

enzyme. Enasidenib is a selective inhibitor of the mutant IDH2 enzyme. The synthesis of

Enasidenib utilizes a 2-fluoropyridine derivative as a key building block.

The diagram below depicts the mechanism of action of Enasidenib in mutant IDH2 AML.
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Caption: Mechanism of action of Enasidenib in mutant IDH2 acute myeloid leukemia.

Conclusion
2-Fluoropyridine is an exceptionally valuable and versatile building block in modern organic

synthesis. Its heightened reactivity in nucleophilic aromatic substitution reactions, along with its

utility in a range of cross-coupling and metalation reactions, provides synthetic chemists with a
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powerful tool for the construction of complex pyridine-containing molecules. The successful

application of 2-fluoropyridine in the synthesis of important pharmaceuticals underscores its

significance in drug discovery and development. This technical guide has provided a

comprehensive overview of the properties, key reactions, and applications of 2-fluoropyridine,

complete with detailed experimental protocols and quantitative data, to serve as a practical

resource for researchers in the field. The continued exploration of the reactivity of 2-
fluoropyridine is expected to lead to the development of novel synthetic methodologies and

the discovery of new molecules with important biological and material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. baranlab.org [baranlab.org]

2. chm.bris.ac.uk [chm.bris.ac.uk]

3. Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate
Rearrangement/1,3-Borotropic Shift Sequence - PMC [pmc.ncbi.nlm.nih.gov]

4. ww2.icho.edu.pl [ww2.icho.edu.pl]

5. researchgate.net [researchgate.net]

6. chm.bris.ac.uk [chm.bris.ac.uk]

7. uwindsor.ca [uwindsor.ca]

8. research.manchester.ac.uk [research.manchester.ac.uk]

To cite this document: BenchChem. [2-Fluoropyridine: A Versatile Building Block in Modern
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216828#2-fluoropyridine-as-a-building-block-in-
organic-synthesis]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 19 / 20 Tech Support

https://www.benchchem.com/product/b1216828?utm_src=pdf-body
https://www.benchchem.com/product/b1216828?utm_src=pdf-body
https://www.benchchem.com/product/b1216828?utm_src=pdf-body
https://www.benchchem.com/product/b1216828?utm_src=pdf-body
https://www.benchchem.com/product/b1216828?utm_src=pdf-custom-synthesis
https://baranlab.org/images/grpmtgpdf/Krawczuk_March_08.pdf
https://www.chm.bris.ac.uk/org/aggarwal/docs/practical-guides/li-b-in-synthesis-aggarwal.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5520102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5520102/
https://ww2.icho.edu.pl/cednets/modern%20aspects%20of%20organic%20chemistry/Snieckus.pdf
https://www.researchgate.net/publication/244559229_O_-Tetrahydropyran-2-yloxy_O_THP_as_an_ortho_Directing_Group_in_the_Lithiation_of_Pyridines
https://www.chm.bris.ac.uk/org/aggarwal/docs/practical-guides/li-b-guide-aggarwal.pdf
https://www.uwindsor.ca/people/jgreen/sites/uwindsor.ca.people.jgreen/files/directed_metallation.pdf
https://research.manchester.ac.uk/en/publications/lithiationborylation-methodology-and-its-application-in-synthesis/
https://www.benchchem.com/product/b1216828#2-fluoropyridine-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b1216828#2-fluoropyridine-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b1216828#2-fluoropyridine-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b1216828#2-fluoropyridine-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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